molecular formula C10H15BO3 B1316095 (4-Ethoxy-3,5-dimethylphenyl)boronic acid CAS No. 850568-59-1

(4-Ethoxy-3,5-dimethylphenyl)boronic acid

Cat. No. B1316095
M. Wt: 194.04 g/mol
InChI Key: FMJASQDMWVBTOJ-UHFFFAOYSA-N
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Description

“(4-Ethoxy-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound . It is also known by other names such as “3,5-Dimethyl-4-ethoxyphenylboronic acid” and "4-Ethoxy-3,5-dimethylphenylboronic acid" .


Synthesis Analysis

Boronic acids, including “(4-Ethoxy-3,5-dimethylphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular formula of “(4-Ethoxy-3,5-dimethylphenyl)boronic acid” is C10H15BO3 . The exact mass is 194.1114245 g/mol .


Chemical Reactions Analysis

Boronic acids, such as “(4-Ethoxy-3,5-dimethylphenyl)boronic acid”, have been used in various chemical reactions. For instance, they have been used as substrates in the cross-coupling reaction .


Physical And Chemical Properties Analysis

“(4-Ethoxy-3,5-dimethylphenyl)boronic acid” has a molecular weight of 194.04 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 49.7 Ų .

Scientific Research Applications

Chemical Properties and Synthesis

  • Formation and Properties of Tetraarylpentaborates

    Nishihara, Nara, and Osakada (2002) explored the formation of new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. They characterized the structural and chemical properties of these compounds, highlighting the potential for advanced synthesis applications in organometallic chemistry (Nishihara, Nara, & Osakada, 2002).

  • Suzuki Cross-Coupling of Diarylborinic Acid

    The study by Winkle and Schaab (2001) on the Suzuki reaction of bis(3,5-dimethylphenyl)borinic acid demonstrated conditions for the clean preparation and efficient cross-coupling, underscoring the utility of such compounds in facilitating organic transformations (Winkle & Schaab, 2001).

  • Advanced Organoplatinum(IV) Boronic Acids

    Safa et al. (2012) synthesized organoplatinum(IV) boronic acids, revealing their self-assembly through hydrogen bonding into dimers, polymers, or sheet structures. This study showcases the potential of boronic acids in creating highly organized structures with significant implications for materials science (Safa et al., 2012).

  • Boronic Acid as a Chiral Catalyst

    Hashimoto, Gálvez, and Maruoka (2015) discovered a new boronic acid catalysis enabling the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This highlights the versatility of boronic acids as catalysts in enantioselective synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

  • Innovative Boronic Acid Derivatives for Material Science

    Zhang et al. (2018) investigated cyclic-esterification of aryl boronic acids with dihydric alcohols, revealing a method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This study opens new avenues for the development of advanced optical materials (Zhang et al., 2018).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

(4-ethoxy-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJASQDMWVBTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584430
Record name (4-Ethoxy-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-3,5-dimethylphenyl)boronic acid

CAS RN

850568-59-1
Record name (4-Ethoxy-3,5-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxy-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-ethoxybenzeneboronic acid
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